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Chemical Identity and Pharmacological Profile

IUPAC Name: 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine [1]
Molecular Formula: C₁₁H₁₆BrNO₂ [1]

Molecular Weight: 274.158 g·mol⁻¹ [1]
CAS Registry: 64638-07-9 [2]

INN: Brolamfetamine [1]
Drug Class: Serotonergic psychedelic; Phenethylamine; Amphetamine derivative [1] [3]

Primary Target: Serotonin 5-HT₂A receptor (Agonist) [1]

Receptor Binding and Functional Activity

Brolamfetamine exhibits high affinity and agonist activity primarily at serotonin 5-HT₂ receptor subtypes.

Receptor Binding Affinity (Ki) and Functional Activity [1]

Receptor / Transporter Affinity (Ki, nM) Functional Activity (EC₅₀, nM) Efficacy (Emax, %)

5-HT₂A 0.6 – 81 0.52 – 50 57 – 105%
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Receptor / Transporter Affinity (Ki, nM) Functional Activity (EC₅₀, nM) Efficacy (Emax, %)

5-HT₂B 2.9 – 44 2.82 – 65 70 – 100%

5-HT₂C 1.3 – 78 0.25 – 102 58 – 112%

5-HT₁A 2,550 – 7,904 Not Reported Not Reported

α₂C-Adrenergic 594 Not Reported Not Reported

TAAR1 (Human) >1,000 Not Reported Not Reported

SERT 8,538 Not Reported Not Reported

Notes: Ki and EC₅₀ values represent potency (smaller value = higher potency). Emax represents intrinsic

efficacy relative to serotonin. Data is for the racemic mixture; the R(-)-enantiomer is the active eutomer [1].

Detailed Experimental Protocols

The quantitative data above is derived from standard in vitro pharmacological assays. Below are detailed

methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines a compound's affinity for a specific receptor by measuring how effectively it

competes with a known radiolabeled ligand [4].

Objective: To determine the equilibrium inhibition constant (Ki) of brolamfetamine for various

receptor subtypes.
Key Reagents:

Radioligand: Select based on target receptor (e.g., ⁷⁷Br-R(-)DOB for 5-HT₂ studies, or
[³H]Ketanserin for 5-HT₂A) [4].

Membrane Preparation: Cell membranes (e.g., from HEK-293 or CHO cells) stably expressing
the human cloned receptor of interest.

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
Test Compound: Brolamfetamine in a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
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Procedure:

Incubation: Combine membrane preparation, fixed concentration of radioligand, and varying
concentrations of brolamfetamine in a multi-well plate. Incubate to reach equilibrium (e.g., 60-

90 minutes at 25-37°C).
Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B)

under vacuum to separate bound from free radioligand.
Washing: Wash filters multiple times with ice-cold buffer to remove unbound radioligand.

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Use non-linear regression analysis (e.g., one-site competition model in software

like GraphPad Prism) to calculate the IC₅₀. The Ki is then calculated using the Cheng-Prusoff
equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its

dissociation constant.

Functional Assay for Agonist Activity (EC₅₀ and Emax)

This protocol assesses whether brolamfetamine activates the receptor and measures its potency and efficacy.

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy (Emax)
of brolamfetamine.

Key Reagents:
Cell Line: A cell line expressing the receptor of interest coupled to a measurable signaling

pathway (e.g., Calcium flux for 5-HT₂A).
Detection Kit: Fluorometric or luminescent dye (e.g., FLIPR Calcium 4 Assay Kit).

Procedure:
Cell Preparation: Seed cells into a multi-well plate (e.g., 384-well) and culture until they reach

an appropriate density.
Loading: Incubate cells with the fluorescent dye according to the manufacturer's instructions.

Stimulation: Using a fluorometric imaging plate reader (FLIPR), automatically add a range of
concentrations of brolamfetamine and measure the real-time fluorescence change, which

corresponds to intracellular calcium release.
Data Analysis: Plot the concentration-response curve. The EC₅₀ is the concentration that

produces 50% of the maximal response. The Emax is the maximal response, typically
expressed as a percentage of the response elicited by a full reference agonist (e.g., serotonin).

Signaling Pathway and Experimental Workflow
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The primary psychedelic effects of brolamfetamine are mediated through its action as an agonist at the 5-

HT₂A receptor. The diagram below summarizes the core signaling pathway and the experimental workflow

used to study it.

5-HT₂A Receptor Signaling Pathway Key Experimental Assays

Brolamfetamine (DOB)

5-HT₂A Receptor

Gq Protein

Activates

Phospholipase C (PLC)

Activates

PIP₂ → IP₃ + DAG

Hydrolyzes

Calcium Release

IP₃

PKC Activation

DAG

Cellular & Behavioral Effects

Radioligand Binding

Ki (Affinity)

Calcium Flux Assay

EC₅₀/Emax (Potency/Efficacy)

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s11153354?utm_src=pdf-body
https://www.smolecule.com/products/s11153354?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Diagram 1: Brolamfetamine's primary mechanism of action via 5-HT₂A receptor activation and key assays

for its study.

Research Applications and Context

Psychoactive Profile: In humans, DOB is an extremely potent psychedelic with a typical dose range
of 1 to 3 mg orally and an exceptionally long duration of action of 18 to 30 hours [1].

Research Use: Due to its high potency and selectivity for 5-HT₂ receptors, DOB, including its
radiolabeled analogue ⁷⁷Br-R(-)DOB, has been used as a tool compound in scientific research to

study the localization and function of 5-HT₂ receptors [1] [4].
Structural Insights: The presence of the α-methyl group (making it an amphetamine) increases

metabolic stability and duration of action compared to its phenethylamine counterpart, 2C-B [5].
Omission of this α-methyl group leads to 2C-B, a related but less potent psychedelic [1].

Important Safety and Regulatory Notes

Legal Status: Brolamfetamine is a Schedule I controlled substance under the Convention on

Psychotropic Substances in many countries, indicating it is recognized as having potential for abuse
and no accepted medical use [1].

Toxicity Risks: Overdoses have been reported to cause severe and prolonged vasospasm,
sometimes leading to ergotism-like complications (e.g., tissue ischemia and potential amputation)

and, in severe cases, death [1]. A systematic review of case reports has documented adverse
psychiatric effects, including schizophrenia-spectrum and affective disorders, following the use of

psychedelics like DOB [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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